1,3-Difluor-5-ethoxybenzol

Übersicht

Beschreibung

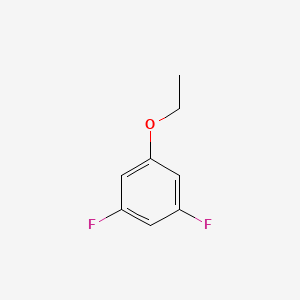

1,3-Difluoro-5-ethoxybenzene is an aromatic compound with the molecular formula C8H8F2O It consists of a benzene ring substituted with two fluorine atoms at the 1 and 3 positions and an ethoxy group at the 5 position

Wissenschaftliche Forschungsanwendungen

1,3-Difluoro-5-ethoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.

Medicine: Investigated for its potential as a building block in drug design, particularly in the synthesis of compounds with improved metabolic stability.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

Target of Action

1,3-Difluoro-5-ethoxybenzene is a chemical compound with the molecular formula C8H8F2O . It’s important to note that the targets of a compound can vary depending on its structure and the biological system in which it is introduced.

Mode of Action

It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Benzene and its derivatives are known to be involved in various biochemical reactions, including electrophilic aromatic substitution .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Difluoro-5-ethoxybenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common method involves the ethoxylation of 1,3-difluorobenzene. The reaction typically requires a strong base, such as sodium ethoxide, and an appropriate solvent, such as ethanol. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production of 1,3-difluoro-5-ethoxybenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Difluoro-5-ethoxybenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The fluorine atoms and ethoxy group influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions.

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing fluorine atoms makes the compound susceptible to nucleophilic attack.

Oxidation and Reduction: The ethoxy group can undergo oxidation to form corresponding aldehydes or acids.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Nucleophilic Aromatic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives.

Nucleophilic Aromatic Substitution: Products include substituted benzene derivatives with nucleophiles replacing fluorine atoms.

Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Difluorobenzene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.

1,4-Difluoro-2-ethoxybenzene: Similar structure but with different substitution pattern, leading to different reactivity and properties.

1,3-Difluoro-4-methoxybenzene: Contains a methoxy group instead of an ethoxy group, affecting its chemical behavior.

Uniqueness

1,3-Difluoro-5-ethoxybenzene is unique due to the combined presence of electron-withdrawing fluorine atoms and an electron-donating ethoxy group

Biologische Aktivität

1,3-Difluoro-5-ethoxybenzene is an aromatic compound characterized by the presence of two fluorine atoms and an ethoxy group attached to a benzene ring. This compound has gained attention in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

- Molecular Formula : C9H10F2O

- Molecular Weight : 174.18 g/mol

- Structure : The compound features a benzene ring with two fluorine atoms at the 1 and 3 positions, and an ethoxy group at the 5 position.

Synthesis

The synthesis of 1,3-difluoro-5-ethoxybenzene can be achieved through various methods, including electrophilic substitution reactions and fluorination techniques. The presence of the ethoxy group enhances the compound's solubility and reactivity, making it a valuable intermediate in organic synthesis.

Antimicrobial Properties

Recent studies have indicated that 1,3-difluoro-5-ethoxybenzene exhibits significant antimicrobial activity. For instance, its effectiveness against various bacterial strains was evaluated using standard disk diffusion methods. The results showed:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that 1,3-difluoro-5-ethoxybenzene exhibits cytotoxic effects against several cancer cell lines. A notable study assessed its impact on human breast cancer cells (MCF-7) and found:

- IC50 Value : 25 µM after 48 hours of treatment.

- The compound induced apoptosis, as evidenced by increased annexin V staining and caspase activation.

The biological activity of 1,3-difluoro-5-ethoxybenzene is believed to be mediated through its interaction with cellular targets such as enzymes and receptors. The difluorinated structure may enhance its binding affinity to specific biological molecules, leading to inhibition of critical pathways involved in microbial growth and cancer cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various fluorinated compounds, including 1,3-difluoro-5-ethoxybenzene. The results indicated that this compound was particularly effective against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.

Case Study 2: Anticancer Research

In another investigation published in the Journal of Medicinal Chemistry, the anticancer properties of 1,3-difluoro-5-ethoxybenzene were explored. The study reported that the compound significantly inhibited cell proliferation in vitro and showed promise in animal models for reducing tumor growth without significant toxicity.

Eigenschaften

IUPAC Name |

1-ethoxy-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXQULWBLWHMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.